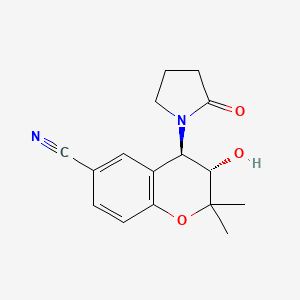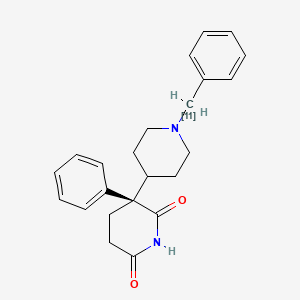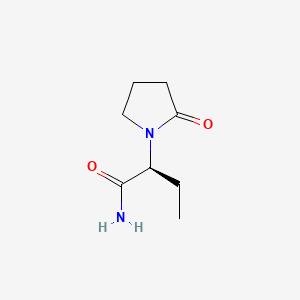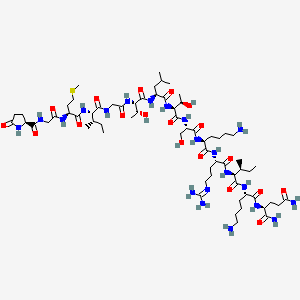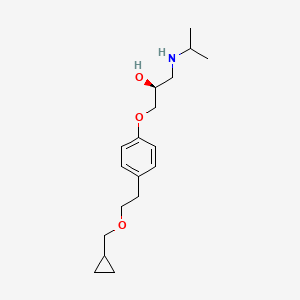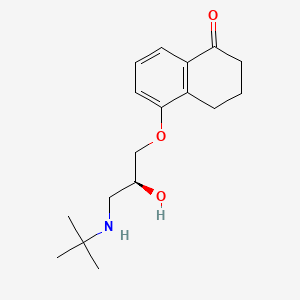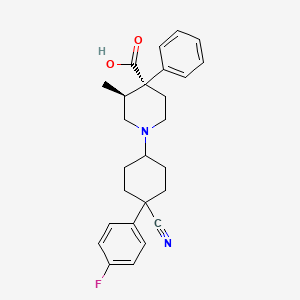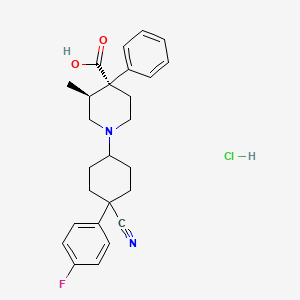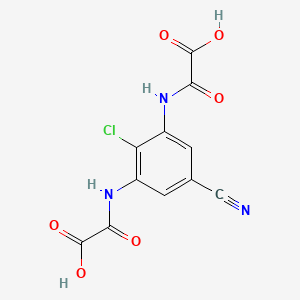
Lodoxamide
Descripción general
Descripción
Lodoxamide is an antiallergic pharmaceutical drug . It is used as an ophthalmic agent for the treatment of certain ocular disorders including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It is marketed under the brand name Alomide .
Molecular Structure Analysis
Lodoxamide has a molecular formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 . The structure of Lodoxamide can be represented by the SMILES string and InChI code .Chemical Reactions Analysis
Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .Physical And Chemical Properties Analysis
Lodoxamide has a chemical formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 .Aplicaciones Científicas De Investigación
Treatment of Superior Limbic Keratoconjunctivitis
Lodoxamide has been found to be effective in the long-term treatment of superior limbic keratoconjunctivitis (SLK), a chronic and recurrent inflammatory disease affecting the tarsal, upper bulbar and superior limbic conjunctiva . The therapeutic efficacy and safety of topical 0.1% lodoxamide were studied in 67 eyes of 34 patients with active SLK . The majority of eyes (82.0%) achieved control of inflammation in a mean time of 2.2 months . A total of 24 (35.8%) eyes achieved remission . Lodoxamide 0.1% was well tolerated and minor adverse effects not requiring stopping the medication were reported in only 4.7% of patients .
Agonist of GPR35
Lodoxamide has been identified as a potent agonist of human and rat GPR35 . It was found as a strong ligand for GPR35 in migration assays and TGF-a shedding assays .
Mecanismo De Acción
Target of Action
Lodoxamide primarily targets mast cells . Mast cells play a crucial role in allergic reactions, and their stabilization is key to managing these reactions . Additionally, lodoxamide has been found to be a potent agonist at the G protein-coupled receptor 35 (GPR35) , an orphan receptor believed to play a role in inflammatory processes, pain, and the development of stomach cancer .
Mode of Action
This stabilization inhibits the in vivo Type 1 immediate hypersensitivity reaction . In the context of GPR35, lodoxamide inhibits the migration of THP-1 cells in vitro .
Biochemical Pathways
Lodoxamide’s action primarily affects the biochemical pathways involved in allergic reactions. By stabilizing mast cells, it inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms . It also inhibits the increases in cutaneous vascular permeability associated with reagin or IgE and antigen-mediated reactions .
Pharmacokinetics
It is known that lodoxamide is administered topically into the eye as a mast-cell stabilizer .
Result of Action
The molecular and cellular effects of lodoxamide’s action primarily involve the inhibition of mast cell degranulation, which consequently inhibits the release of intracellular histamine and other inflammatory mediators . This results in a decrease in ocular hypersensitivity reactions such as vernal conjunctivitis .
Action Environment
The environment can influence the action, efficacy, and stability of lodoxamide. For instance, protein binding can influence the bioavailability and distribution of active compounds, and is a limiting factor in the passage of drugs across biological membranes and barriers . .
Safety and Hazards
Lodoxamide may cause ocular burning or stinging upon installation . Signs of an allergic reaction may include rash, hives, itching, redness, swelling, blistered or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . Changes in eyesight, eye pain, or very bad eye irritation are also possible .
Propiedades
IUPAC Name |
2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLGHVJXCETIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057767 | |
| Record name | Lodoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |
| Record name | Lodoxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lodoxamide | |
CAS RN |
53882-12-5 | |
| Record name | Lodoxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lodoxamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodoxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lodoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




